molecular formula C10H17IO2 B13062908 3-(Cyclohexyloxy)-4-iodooxolane

3-(Cyclohexyloxy)-4-iodooxolane

Cat. No.: B13062908
M. Wt: 296.14 g/mol
InChI Key: XVIUDIDEHUVPDU-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-4-iodooxolane is a halogenated oxolane derivative featuring a cyclohexyloxy substituent at position 3 and an iodine atom at position 4 of the oxolane (tetrahydrofuran) ring. Its molecular formula is tentatively C₉H₁₅IO₂, with an approximate molecular weight of 298.12 g/mol (calculated based on substituents).

Properties

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

3-cyclohexyloxy-4-iodooxolane

InChI

InChI=1S/C10H17IO2/c11-9-6-12-7-10(9)13-8-4-2-1-3-5-8/h8-10H,1-7H2

InChI Key

XVIUDIDEHUVPDU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2COCC2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-4-iodooxolane typically involves the reaction of cyclohexanol with 4-iodooxolane under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the cyclohexanol, followed by the addition of 4-iodooxolane. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-4-iodooxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of cyclohexyloxyoxolane.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-(Cyclohexyloxy)-4-hydroxyoxolane or 3-(Cyclohexyloxy)-4-aminooxolane.

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of cyclohexyloxyoxolane.

Scientific Research Applications

3-(Cyclohexyloxy)-4-iodooxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-4-iodooxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Allyl (Cyclohexyloxy)acetate (CAS 68901-15-5)

  • Structure : Contains a cyclohexyloxy group linked to an allyl acetate moiety.
  • Molecular Formula : C₁₁H₁₈O₃ (estimated).
  • Key Properties :
    • Hazards : Skin irritation (H315), skin sensitization (H317), acute aquatic toxicity (H400), and chronic aquatic toxicity (H411) .
    • Applications : Used in fragrances or flavorants due to its ester functionality.
  • Contrast with Target Compound :
    • The absence of a halogen (iodine) limits its utility in substitution reactions.
    • Higher aquatic toxicity compared to iodinated compounds, likely due to ester hydrophobicity .

Cyclomethycaine (CAS 139828)

  • Structure : 4-(Cyclohexyloxy)benzoic acid ester with a piperidinylpropyl chain.
  • Molecular Formula: C₁₉H₂₇NO₃ (estimated).
  • Synthesis: Derived from ethyl p-hydroxybenzoate and sodium cyclohexyl bromide .
  • Contrast with Target Compound :
    • The aromatic benzoate backbone differs significantly from the oxolane ring, affecting solubility and metabolic stability.
    • Therapeutic use contrasts with the target compound’s likely role as a synthetic intermediate.

2-Oxo-4-(trichloromethyl)-1,3-dioxolane (C₅H₂Cl₆O₃)

  • Structure : Dioxolane ring with two trichloromethyl groups and a ketone.
  • Molecular Weight : 322.79 g/mol .
  • Key Properties: Reactivity: Chlorine substituents offer moderate electrophilicity, less than iodine in the target compound. Applications: Potential use as a chlorination reagent or polymer intermediate.
  • Contrast with Target Compound :
    • The dioxolane ring (5-membered with two oxygen atoms) vs. oxolane (5-membered with one oxygen) alters ring strain and reactivity.
    • Trichloromethyl groups increase molecular weight but reduce leaving-group efficiency compared to iodine.

Key Findings

Reactivity : The iodine atom in 3-(Cyclohexyloxy)-4-iodooxolane confers superior leaving-group ability compared to chlorine or ester groups in analogs, making it valuable in nucleophilic substitutions .

Safety Profile : Cyclohexyloxy-containing compounds vary widely in hazards; iodinated derivatives may pose lower aquatic toxicity than chlorinated or esterified analogs .

Structural Influence : The oxolane ring’s electronic and steric properties differ from aromatic (Cyclomethycaine) or dioxolane systems, impacting solubility and reaction pathways .

Biological Activity

3-(Cyclohexyloxy)-4-iodooxolane is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₃IO₂
  • Molecular Weight : 304.13 g/mol
  • IUPAC Name : 3-(Cyclohexyloxy)-4-iodo-2,2-dimethyl-1,3-oxolane

This compound features a cyclohexyl group and an iodine atom that may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound was tested using the agar disc diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus.

Bacterial Strain Inhibition Zone (mm) Control (Ciprofloxacin)
Staphylococcus aureus1522
Escherichia coli1825
Bacillus cereus1220

The results indicate that the compound shows significant antibacterial activity, particularly against E. coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of this compound. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM) Control (Doxorubicin)
MCF-72510
A5493015

The IC50 values indicate that while the compound is less potent than doxorubicin, it still exhibits promising anticancer activity that warrants further investigation .

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Cell Wall Synthesis : The antimicrobial action may involve disrupting bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, the compound might trigger apoptosis through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Generation : The presence of iodine may facilitate ROS production, contributing to both antimicrobial and anticancer effects.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of oxolane compounds, including this compound. These derivatives were screened for their biological activities across multiple assays, revealing a spectrum of effects that support their therapeutic potential .

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